molecular formula C6H7FN2 B057389 4-Ethyl-5-fluoropyrimidine CAS No. 137234-88-9

4-Ethyl-5-fluoropyrimidine

Cat. No. B057389
M. Wt: 126.13 g/mol
InChI Key: AYZDRTRWCASUFO-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoropyrimidine is a pyrimidine derivative . It is also known as Voriconazole Impurity C . It is used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .


Synthesis Analysis

The synthesis of 4-Ethyl-5-fluoropyrimidine involves a mixture of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, sodium acetate, 5% palladium-on-charcoal, and methanol. This mixture is hydrogenated at 50° C. and 3 atmospheres pressure for 5 hours.


Molecular Structure Analysis

The molecular formula of 4-Ethyl-5-fluoropyrimidine is C6H7FN2 . The molecular weight is 126.13 .


Physical And Chemical Properties Analysis

4-Ethyl-5-fluoropyrimidine is a neat substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Cardiotoxicity of Fluoropyrimidines : Fluoropyrimidines like 5-fluorouracil and capecitabine are widely used as antimetabolite drugs in cancer treatment. However, they can cause cardiotoxicity, which is a life-threatening side effect. The pathogenesis of this toxicity includes coronary vasospasm, endothelium and cardiomyocytes damage, toxic metabolites, and dihydropyrimidine dehydrogenase deficiency. Research focuses on identifying risk factors, diagnostic markers, and treatment strategies for this toxicity (Depetris et al., 2018).

  • Pharmacokinetics and Pharmacodynamics : Studies emphasize the need for comprehensive pharmacokinetic information on fluoropyrimidines like 5-fluorouracil (5-FU) and their metabolites in humans. Understanding the enzyme dynamics involved in 5-FU activation, such as uridine kinase, phosphoribosyl transferase, and thymidine kinase, is crucial for improving the clinical utility of these drugs (Myers et al., 1976).

  • Development of Kinase Inhibitors : 2,4-Disubstituted-5-fluoropyrimidine, a molecular core in 5-fluorouracil, is being explored for the development of novel kinase inhibitors. These compounds have potential applications in cancer treatment (Wada et al., 2012).

  • Pharmacogenetics in Predicting Toxicity : Genetic variants in genes like DPYD, TYMS, CDA, and MTHFR are significant predictors of fluoropyrimidine toxicity. Identifying these genetic markers can help in personalizing treatment to prevent severe drug reactions (Loganayagam et al., 2013).

  • Cardiotoxicity and Management : 5-fluorouracil's cardiotoxicity, which includes chest pain and myocardial infarction, poses a significant challenge in cancer treatment. Understanding the incidence, risk factors, and pathophysiological mechanisms of this toxicity is crucial for developing management strategies (Sara et al., 2018).

  • Metabolic Modulation and Bioavailability : The metabolic modulation of 5-fluorouracil by agents like 5-ethynyluracil improves its antitumor effect and bioavailability, particularly in oral administration. This modulation can lead to an increase in 5-FU terminal half-life and affect its systemic disposition (Adams et al., 1999).

  • Direct and Indirect Inhibitors of Thymidylate Synthase : The development of direct and indirect inhibitors of thymidylate synthase, a primary target of fluoropyrimidines, is a significant area of research. These inhibitors show promise in improving therapeutic efficacy and reducing toxicity in cancer treatment (Rustum et al., 1997).

Safety And Hazards

4-Ethyl-5-fluoropyrimidine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

4-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDRTRWCASUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160115
Record name 4-Ethyl-5-fluoropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-fluoropyrimidine

CAS RN

137234-88-9
Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-ETHYL-5-FLUOROPYRIMIDINE
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-ethyl-5-fluoropyrimidine (10 g) (see Preparation 7(iii)), sodium acetate (8.83 g), 5% palladium-on-charcoal (50% "wet", 2 g) and methanol (30 ml) was hydrogenated at 50° C. and 3 atmospheres pressure for 5 hours. The resulting slurry was filtered carefully through a cellulose-based filter-aid, the pad was washed with further methanol (5 ml) and the resulting orange filtrate was distilled at 64° C. and atmospheric pressure to provide a colourless distillate. This was partitioned between water (300 ml) and ether (40 ml) and the two phases separated. The organic phase was washed with water (4×50 ml), dried aver MgSO4 and the solvent was removed at room temperature under reduced pressure to provide the title compound as a pale yellow liquid (2.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl-5-fluoropyrimidine
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Citations

For This Compound
8
Citations
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
… With all possible chlorinated 4-ethyl-5-fluoropyrimidine derivatives in hand we investigated … Finally, 4-ethyl-5-fluoropyrimidine itself (10) was deprotonated using NaHMDS and reacted …
Number of citations: 109 pubs.acs.org
S Xie - China Pharmacy, 2005 - pesquisa.bvsalud.org
… The two main degradation compounds were the isomers of 4-ethyl-5-fluoropyrimidine. CONCLUSION: The analytic method is rapid,sensitive,and specific,and it can be applied to …
Number of citations: 2 pesquisa.bvsalud.org
AS Bell - The art of drug synthesis, 2007 - Wiley Online Library
… is with a carbon nucleophile based on 4-ethyl-5-fluoropyrimidine (Butters et al., 2001). A … and acetic acid to give 2-chloro-4-ethyl-5-fluoropyrimidine (12). Alternatively, addition of ethyl …
Number of citations: 3 onlinelibrary.wiley.com
M Mandal, K Mitra, D Grotz, X Lin… - Journal of Medicinal …, 2018 - ACS Publications
Herein we describe structure–activity relationship (SAR) and metabolite identification (Met-ID) studies that provided insight into the origin of time-dependent inhibition (TDI) of …
Number of citations: 10 pubs.acs.org
TF Mundhenke, AP Bhat… - Environmental …, 2023 - Wiley Online Library
… The product found was 4-ethyl-5-fluoropyrimidine and is hypothesized to be formed via … Product h (Table S9) is the likely counterpart that forms with 4-ethyl-5-fluoropyrimidine. A product …
Number of citations: 3 setac.onlinelibrary.wiley.com
M Wroński, J Trawiński, R Skibiński - Pharmaceutics, 2023 - mdpi.com
… An alternative route starts with the detachment of 4-ethyl-5-fluoropyrimidine (127.0663 m/z) from the residue, which consists of an ethanol molecule with triazole and difluorophenyl …
Number of citations: 0 www.mdpi.com
KA Shaikh, AT Patil - Scientia Pharmaceutica, 2012 - mdpi.com
A reversed-phase gradient liquid chromatographic method has been developed for the quantitative determination of Voriconazole, along with its degradation and diastereomeric …
Number of citations: 13 www.mdpi.com
T Miletic, K Kyriakos, A Graovac, S Ibric - Carbohydrate polymers, 2013 - Elsevier
… Several impurities of voriconazole were monitored in spray-dried complexes: Impurity 1 (4-ethyl-5-fluoropyrimidine) and Impurity 2 (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)…
Number of citations: 55 www.sciencedirect.com

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